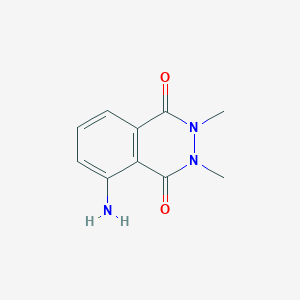

5-Amino-2,3-Dimethyl-2,3-Dihydrophthalazin-1,4-dion

Übersicht

Beschreibung

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, also known as Luminol 1, is a chemical compound that has been the subject of research due to its potential applications, particularly in the field of antimicrobial activity. The compound has been used as a starting material for the synthesis of various derivatives with the aim of enhancing its biological properties .

Synthesis Analysis

The synthesis of derivatives of Luminol 1 involves its reaction with organophosphorus reagents such as phosphonium ylides, trialkyl phosphites, and tris(dialkylamino)phosphines. These reactions yield olefinic products, alkoxy-, and dialkylamino derivatives of Luminol . Additionally, a 4-thioxo-3,4-dihydrophthalazin-1(2H)-one derivative is synthesized from the reaction of Luminol with thiating reagents like Lawesson's and Japanese reagents .

Molecular Structure Analysis

The structures of the synthesized compounds from Luminol 1 are determined through elemental and spectroscopic analyses. These analyses help in confirming the identity and purity of the compounds, which is crucial for subsequent biological evaluations .

Chemical Reactions Analysis

The derivatives of Luminol 1 undergo various chemical reactions that lead to the formation of new compounds with potential antimicrobial properties. For instance, the reaction of Luminol with thiating reagents results in the formation of a thioxo derivative, which is a different class of compound with its own unique set of properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of Luminol 1 and its derivatives are essential for understanding their behavior in biological systems. These properties include solubility, stability, and reactivity, which can influence the compound's antimicrobial efficacy. The antimicrobial activity of the synthesized compounds is evaluated against bacterial and fungal strains, providing insight into their potential as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Chemilumineszierende Substanz

“5-Amino-2,3-Dimethyl-2,3-Dihydrophthalazin-1,4-dion” wird als chemilumineszierende Substanz verwendet . Chemilumineszenz ist ein Prozess, bei dem Licht als Ergebnis einer chemischen Reaktion erzeugt wird. Diese Eigenschaft kann in einer Vielzahl von Anwendungen eingesetzt werden, z. B. bei der Entwicklung von Leuchtstäben, forensischen Tests und bestimmten Arten von medizinischen Diagnosen.

Messung der opsonischen und phagocytischen Funktion

Diese Verbindung wird zur Messung der opsonischen und phagocytischen Funktion verwendet . Opsonisierung ist ein Prozess, bei dem Krankheitserreger vom Immunsystem zur Zerstörung markiert werden. Phagocytose ist der Prozess, bei dem Zellen diese Krankheitserreger aufnehmen und zerstören. Durch die Verwendung dieser Verbindung können Forscher diese Prozesse besser verstehen und effektivere Behandlungen für verschiedene Krankheiten entwickeln.

Biologischer Sensor

“this compound” wird als biologischer Sensor verwendet . Es kann verwendet werden, um die Reaktion von polymorphkernigen Leukozyten (PMNL) bei einem Patienten mit einem Myeloperoxidase (MPO)-Mangel zu detektieren . Dies kann bei der Diagnose und Behandlung von Erkrankungen im Zusammenhang mit dem Immunsystem helfen.

Forensischer Test auf Blut

Diese Verbindung wird als forensischer Test auf Blut verwendet . Die chemilumineszierenden Eigenschaften von “this compound” ermöglichen es, mit dem Eisen in Hämoglobin zu reagieren, das im Blut vorhanden ist. Diese Reaktion erzeugt Licht, wodurch es möglich ist, Spuren von Blut an einem Tatort nachzuweisen.

Wirkmechanismus

Target of Action

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, commonly known as Luminol, primarily targets oxidizing agents . These agents include hydrogen peroxide and hypochlorite, which play crucial roles in various biochemical processes, including immune responses and cellular signaling .

Mode of Action

Luminol interacts with its targets through a chemiluminescent reaction . When Luminol is oxidized by an oxidizing agent in the presence of a catalyst (often a metal ion like iron or copper), it produces an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . This light emission is the basis for its use in forensic science to detect blood traces, as the iron in hemoglobin acts as a catalyst.

Biochemical Pathways

The primary biochemical pathway affected by Luminol is the oxidative pathway . The oxidation of Luminol leads to the formation of 3-aminophthalate, which is responsible for the emission of blue light. This pathway is crucial in various diagnostic and analytical applications, where the presence of specific oxidizing agents needs to be detected .

Pharmacokinetics

The pharmacokinetics of Luminol involve its absorption, distribution, metabolism, and excretion (ADME) properties. Luminol is typically administered topically or in solution form for analytical purposes. It is rapidly absorbed and distributed to the target site. The compound is metabolized primarily in the liver and excreted through the kidneys. Its bioavailability is influenced by the presence of catalysts and the pH of the environment .

Result of Action

At the molecular level, the action of Luminol results in the emission of light . This chemiluminescent reaction is highly sensitive and can detect minute quantities of oxidizing agents. At the cellular level, this reaction can be used to monitor oxidative stress and other related cellular processes .

Action Environment

The efficacy and stability of Luminol are influenced by several environmental factors, including pH, temperature, and the presence of catalysts . Optimal chemiluminescence occurs in a slightly alkaline environment (pH 8-10). Higher temperatures can increase the reaction rate but may also lead to the degradation of Luminol. The presence of metal ions like iron and copper significantly enhances the reaction, making it more efficient .

Biochemische Analyse

Biochemical Properties

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound is known to interact with peroxidase enzymes, facilitating chemiluminescent reactions. The nature of these interactions involves the oxidation of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione by peroxidase in the presence of hydrogen peroxide, resulting in the emission of light. This property is widely utilized in various assays and diagnostic applications .

Cellular Effects

The effects of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione on cellular processes are profound. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to generate reactive oxygen species (ROS) during its chemiluminescent reaction can lead to oxidative stress, impacting cellular metabolism and signaling pathways . This oxidative stress can modulate the expression of genes involved in antioxidant defense mechanisms.

Molecular Mechanism

At the molecular level, 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, undergoing oxidation to produce light. This reaction involves the transfer of electrons from the compound to the enzyme, resulting in the formation of an excited state intermediate that emits light upon returning to the ground state . Additionally, the generation of ROS during this process can lead to enzyme inhibition or activation, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the chemiluminescent activity of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione can decrease over time due to degradation, impacting its efficacy in assays . Long-term exposure to the compound can also lead to sustained oxidative stress, affecting cellular homeostasis.

Dosage Effects in Animal Models

The effects of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical assays without causing significant toxicity. At high doses, it can induce toxic effects due to excessive ROS generation, leading to oxidative damage in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired chemiluminescent response without adverse effects.

Metabolic Pathways

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is involved in metabolic pathways that include its interaction with peroxidase enzymes. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of light-emitting intermediates. This process is part of the broader metabolic pathway of oxidative stress response, where the compound’s activity can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its biochemical effects. The distribution of the compound can also affect its accumulation in tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interaction with peroxidase enzymes and other biomolecules, optimizing its chemiluminescent activity . The precise localization also ensures that the compound’s effects are confined to specific cellular regions, minimizing potential off-target effects.

Eigenschaften

IUPAC Name |

5-amino-2,3-dimethylphthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBHUKKNHLIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587933 | |

| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873967-42-1 | |

| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

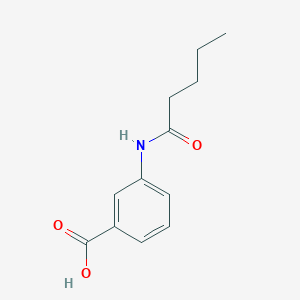

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)